Cas no 2055683-18-4 (3-Pyridinamine, 2-ethyl-N,6-diphenyl-)

3-Pyridinamine, 2-ethyl-N,6-diphenyl- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinamine, 2-ethyl-N,6-diphenyl-
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- MDL: MFCD31720473
- インチ: 1S/C19H18N2/c1-2-17-19(20-16-11-7-4-8-12-16)14-13-18(21-17)15-9-5-3-6-10-15/h3-14,20H,2H2,1H3
- InChIKey: MJWUOZMWMSLYKO-UHFFFAOYSA-N
- SMILES: C1(CC)=NC(C2=CC=CC=C2)=CC=C1NC1=CC=CC=C1
3-Pyridinamine, 2-ethyl-N,6-diphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB491170-1g |
2-Ethyl-6-phenyl-3-phenylamino-pyridine; . |
2055683-18-4 | 1g |
€510.00 | 2024-08-02 | ||
abcr | AB491170-1 g |
2-Ethyl-6-phenyl-3-phenylamino-pyridine |
2055683-18-4 | 1g |
€510.00 | 2023-03-11 |
3-Pyridinamine, 2-ethyl-N,6-diphenyl- 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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S. Ahmed Chem. Commun., 2009, 6421-6423
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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5. Back matter
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
3-Pyridinamine, 2-ethyl-N,6-diphenyl-に関する追加情報
3-Pyridinamine, 2-ethyl-N,6-diphenyl
3-Pyridinamine, 2-ethyl-N,6-diphenyl, also known by its CAS number 2055683-18-4, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of pyridinamines, which are derivatives of pyridine with an amine group attached. The structure of 3-Pyridinamine, 2-ethyl-N,6-diphenyl features a pyridine ring substituted with an ethyl group at position 2 and phenyl groups at positions N and 6. This unique substitution pattern imparts distinctive electronic and steric properties to the molecule, making it suitable for a wide range of applications.
The synthesis of 3-Pyridinamine, 2-ethyl-N,6-diphenyl typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the phenyl substituents efficiently. These methods not only enhance the scalability of the synthesis but also reduce the environmental footprint by minimizing waste generation.
One of the most promising applications of 3-Pyridinamine, 2-ethyl-N,6-diphenyl lies in its use as a precursor for advanced materials. The compound's ability to coordinate with metal ions has been leveraged in the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that MOFs derived from 3-Pyridinamine, 2-ethyl-N,6-diphenyl can selectively adsorb gases such as carbon dioxide and methane under ambient conditions.
In addition to its role in materials science, 3-Pyridinamine, 2-ethyl-N,6-diphenyl has shown potential in pharmaceutical research. The compound's nitrogen-rich structure allows for hydrogen bonding interactions, which are crucial for drug-receptor binding. Researchers have investigated its ability to act as a ligand in metalloenzyme mimics and drug delivery systems. For example, complexes formed with transition metals such as copper and zinc have exhibited antioxidant properties, suggesting their potential use in treating oxidative stress-related diseases.
The electronic properties of 3-Pyridinamine, 2-ethyl-N,6-diphenyl make it an attractive candidate for optoelectronic applications. Its conjugated π-system enables efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have explored the use of this compound as a hole transport layer in OLEDs, where it demonstrated improved device efficiency and stability compared to traditional materials.
The steric bulk introduced by the ethyl and phenyl substituents in 3-Pyridinamine, 2-ethyl-N,6-diphenyl also contributes to its catalytic activity. The compound has been employed as a ligand in asymmetric catalysis reactions, where it facilitates the formation of chiral centers with high enantioselectivity. This property has significant implications for the synthesis of chiral pharmaceuticals and agrochemicals.
In conclusion, 3-Pyridinamine, 2-ethyl-N,6-diphenyl, with its CAS number 2055683-18-4, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure enables it to serve as a building block for advanced materials, a ligand in pharmaceutical research and catalysis, and a component in optoelectronic devices. As ongoing research continues to uncover new properties and applications of this compound, its significance in both academic and industrial settings is expected to grow further.
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